2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol is a complex organic compound with significant relevance in various scientific fields. Its structure incorporates a long carbon chain with functional groups that contribute to its chemical properties and potential applications.
This compound can be synthesized through specific chemical reactions involving alcohols and esterification processes. It is primarily sourced from chemical suppliers and used in research and industrial applications.
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol is classified as an alcohol due to the presence of a hydroxyl group (-OH). Its molecular formula is , and it has a molecular weight of 258.40 g/mol. The compound's IUPAC name reflects its structural features, indicating the presence of both alkyl groups and an ether functional group.
The synthesis of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol typically involves the esterification of specific alcohols with acetyl chloride in the presence of a base. This reaction allows for the formation of the desired ether linkage and the hydroxyl group characteristic of alcohols.
The synthesis process can be optimized for industrial production, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures efficiency and cost-effectiveness in large-scale production.
The molecular structure of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol can be represented using various chemical notation systems:
Property | Value |
---|---|
CAS Number | 918814-90-1 |
Molecular Formula | C15H30O3 |
Molecular Weight | 258.40 g/mol |
IUPAC Name | 2,6-dimethyl-8-(oxan-2-yloxy)octan-3-ol |
InChI Key | AGFOAWOQOPTOSP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(CCC(C)CCOC1CCCCO1)O |
The structural representation indicates a branched alkane with an ether functional group, contributing to its unique chemical behavior.
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The specific conditions (temperature, solvent) are critical for optimizing yields and determining the nature of the products formed.
The mechanism of action for 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol involves its interactions with biological targets at the molecular level. These interactions can lead to various biological effects such as enzyme inhibition or receptor modulation. The precise pathways depend on the context in which the compound is used, including potential therapeutic applications.
The physical properties of 2,6-Dimethyl-8-[(oxan-2-yloxy]octan-3-ol include:
Key chemical properties include:
These properties are essential for understanding its behavior in various applications.
2,6-Dimethyl-8-[(oxan-2-yloxy]octan-3-ol has a wide range of scientific uses:
Its diverse applications underscore its importance in both research and commercial contexts, making it a valuable compound across multiple disciplines.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5